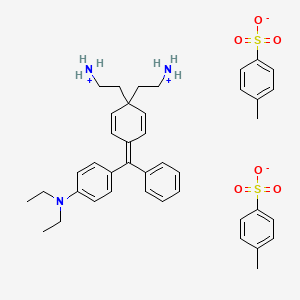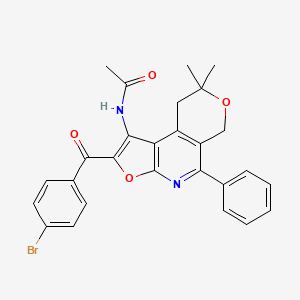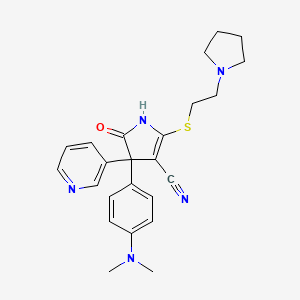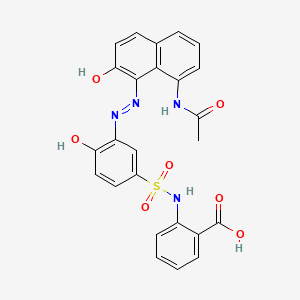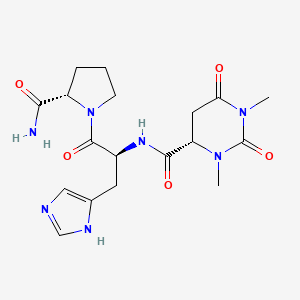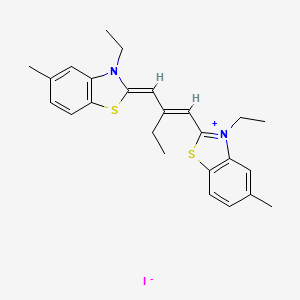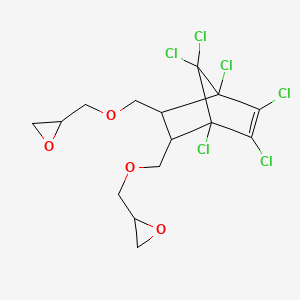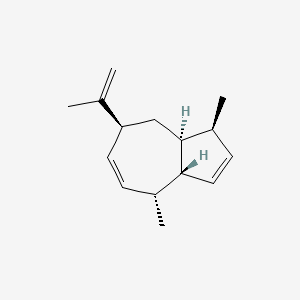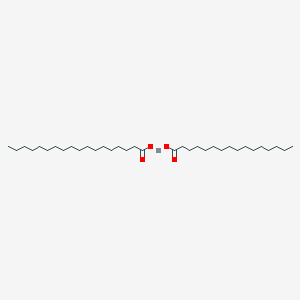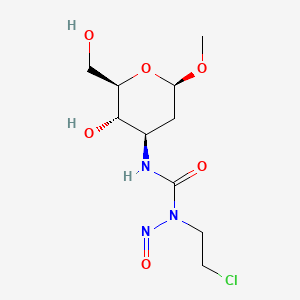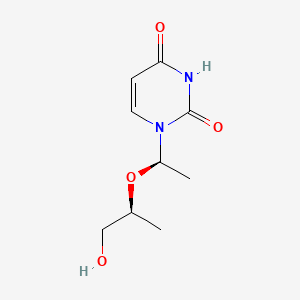
2',3'-Dideoxy-secouridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Dideoxy-secouridine is a synthetic nucleoside analogue that has garnered significant interest due to its potential applications in antiviral and anticancer research. This compound is structurally similar to naturally occurring nucleosides but lacks the hydroxyl groups at the 2’ and 3’ positions, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-secouridine typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate derivatives, where ribonucleoside 2’,3’-bisxanthates are prepared using bromoethane or 3-bromopropanenitrile as alkylating agents. The subsequent radical deoxygenation reaction employs tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) to replace hazardous reagents like tributyltin hydride and azobisisobutyronitrile .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-secouridine may involve enzymatic methods, such as using adenosine deaminase to transform 2’,3’-dideoxyadenosine into 2’,3’-dideoxyinosine. This method is advantageous due to its high yield and environmentally friendly nature .
化学反応の分析
Types of Reactions
2’,3’-Dideoxy-secouridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions can be performed using metal halides in solvents like dimethylformamide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Metal halides in dimethylformamide.
Major Products
Oxidation: Formation of uracil derivatives.
Reduction: Formation of deoxyuridine analogues.
Substitution: Formation of halogenated nucleosides.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of other nucleoside analogues.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of antiviral drugs and as a research tool in biochemical studies.
作用機序
The mechanism of action of 2’,3’-Dideoxy-secouridine involves its incorporation into viral DNA during replication. This incorporation results in chain termination, effectively inhibiting the replication process. The compound targets viral reverse transcriptase enzymes, preventing the synthesis of viral DNA from RNA templates .
類似化合物との比較
2’,3’-Dideoxy-secouridine is unique due to its specific structural modifications, which confer distinct biological activities. Similar compounds include:
2’,3’-Dideoxyadenosine: Another nucleoside analogue with antiviral properties.
2’,3’-Dideoxycytidine: Known for its use in HIV treatment.
2’,3’-Dideoxyinosine: Used as an antiviral agent in the treatment of HIV.
These compounds share similar mechanisms of action but differ in their specific applications and efficacy profiles.
特性
CAS番号 |
130515-71-8 |
|---|---|
分子式 |
C9H14N2O4 |
分子量 |
214.22 g/mol |
IUPAC名 |
1-[(1R)-1-[(2S)-1-hydroxypropan-2-yl]oxyethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O4/c1-6(5-12)15-7(2)11-4-3-8(13)10-9(11)14/h3-4,6-7,12H,5H2,1-2H3,(H,10,13,14)/t6-,7+/m0/s1 |
InChIキー |
CVDUCKNWPZFFFS-NKWVEPMBSA-N |
異性体SMILES |
C[C@@H](CO)O[C@H](C)N1C=CC(=O)NC1=O |
正規SMILES |
CC(CO)OC(C)N1C=CC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




